molecular formula C18H18N2O4S B3004761 (E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 895441-99-3

(E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B3004761
CAS RN: 895441-99-3
M. Wt: 358.41
InChI Key: QRTDKLKYOHARDO-VHEBQXMUSA-N
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Description

Benzothiazole and its derivatives are a class of compounds that have been extensively studied for their wide range of biological activities . They have been found to possess anti-inflammatory, anticancer, and antimicrobial properties .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. For instance, a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper(I) catalyzed azide-alkyne cycloaddition reaction . Another method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as FTIR, 1H, 13C-NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and depend on the specific derivative and reaction conditions .

Scientific Research Applications

1. Potential Antipsychotic Properties

One significant application of compounds related to (E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is in the development of potential antipsychotic agents. A study by Högberg et al. (1990) examined the synthesis and antidopaminergic properties of similar benzamides. The findings indicated that these compounds, including (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, show promise in inhibiting hyperactivity, which may indicate a lower tendency to induce extrapyramidal side effects at antipsychotic doses (Högberg et al., 1990).

2. Anti-Inflammatory and Analgesic Agents

Novel compounds derived from similar chemical structures have been synthesized for their potential as anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) explored derivatives such as benzodifuranyl, triazines, and thiazolopyrimidines, demonstrating significant inhibition of cyclooxygenase enzymes and notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

3. Antioxidant and Antibacterial Activities

Another application is found in the antioxidant and antibacterial properties of related benzamide compounds. Yakan et al. (2020) synthesized novel benzamide compounds starting from 2,3-dimethoxybenzoic acid and demonstrated effective antioxidant, free radical scavenging, and metal chelating activities. Some compounds also showed significant in vitro antibacterial activity against various bacterial strains (Yakan et al., 2020).

4. Antiamobic Agents

In the search for potent amoebicides, compounds with a similar structure have been investigated. Misra and Saxena (1976) synthesized N-substituted 2-nitro-4,5-dimethoxybenzamides to examine their potential as antiamobic agents, although the specific activity against E. histolytica was not significant in this study (Misra & Saxena, 1976).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their biological activity. For example, some benzothiazole derivatives have been found to inhibit COX-1 and COX-2, which are key enzymes involved in inflammation .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives would depend on the specific compound and its biological activity. Some benzothiazole derivatives have been found to have low toxicity .

Future Directions

Benzothiazole derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and synthesis of novel benzothiazole derivatives with improved pharmacological profiles .

properties

IUPAC Name

2,3-dimethoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-20-15-12(22-2)8-6-10-14(15)25-18(20)19-17(21)11-7-5-9-13(23-3)16(11)24-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTDKLKYOHARDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C(=CC=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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